1-chloro-4-phenyl-3-Butyn-2-one

Vue d'ensemble

Description

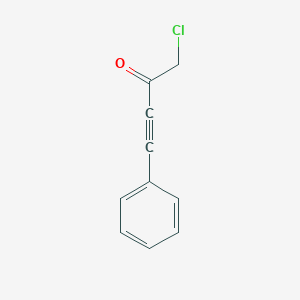

1-Chloro-4-phenyl-3-butyn-2-one is an organic compound with the molecular formula C10H7ClO. It is characterized by the presence of a chloro group, a phenyl ring, and a butynone structure. This compound is primarily used as an intermediate in various chemical reactions, particularly those involving organometallic reagents .

Mécanisme D'action

Target of Action

The primary target of 1-chloro-4-phenyl-3-butyn-2-one is the vacuolar-type H±ATPase . This enzyme plays a crucial role in maintaining the pH balance within cells and is involved in various cellular processes, including protein processing and degradation .

Mode of Action

This compound is an electron-deficient alkyne. It is suggested that the compound induces nematode paralysis and death by forming a vinyl sulfide linkage . This linkage is speculated to result from a chemoselective cysteine modification of unprotected peptides .

Biochemical Pathways

The compound’s interaction with vacuolar-type h±atpase suggests it may disrupt processes dependent on this enzyme, such as protein processing and degradation .

Pharmacokinetics

It has a molecular weight of 178.62 and a density of 1.20±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of this compound’s action is the induction of nematode paralysis and death . This is likely due to the disruption of normal cellular processes through its interaction with vacuolar-type H±ATPase .

Action Environment

The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s boiling point (136-138 °C at 7 Torr) and melting point (37 °C) suggest it may be stable under normal environmental conditions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenyl-3-butyn-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-4-phenyl-3-butyn-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-Chloro-4-phenyl-3-butyn-2-one has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

4-Phenyl-3-butyn-2-one: Similar in structure but lacks the chloro group.

4-Phenyl-3-buten-2-one: Contains a double bond instead of a triple bond.

Benzalacetone: A related compound with a different functional group arrangement

Uniqueness: 1-Chloro-4-phenyl-3-butyn-2-one is unique due to its chloro group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Activité Biologique

1-Chloro-4-phenyl-3-butyn-2-one (C₁₁H₉ClO) is an organic compound notable for its biological activities, particularly its interaction with the vacuolar-type H⁺-ATPase enzyme. This compound has garnered attention for its potential applications in pest control and therapeutic development due to its unique chemical structure and reactivity.

The molecular weight of this compound is approximately 178.62 g/mol. It features a chloro substituent on a butynone backbone, contributing to its electron-deficient nature, which enhances its reactivity in various chemical reactions. The compound has a boiling point of 136-138 °C at 7 Torr and a melting point of 37 °C.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClO |

| Molecular Weight | 178.62 g/mol |

| Boiling Point | 136-138 °C at 7 Torr |

| Melting Point | 37 °C |

| Density | 1.20 ± 0.1 g/cm³ |

Target Enzyme: The primary target of this compound is the vacuolar-type H⁺-ATPase (V-ATPase), an enzyme critical for various cellular processes, including protein processing and degradation.

Mode of Action: The compound induces paralysis and death in nematodes by forming a vinyl sulfide linkage, disrupting essential biochemical pathways that depend on V-ATPase activity. This action suggests potential applications as an anthelmintic agent .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Nematicidal Activity: The compound has demonstrated significant nematicidal effects against root-knot nematodes (Meloidogyne incognita), with studies showing it can induce paralysis and mortality in these organisms .

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although further research is needed to fully elucidate these properties.

- Anticancer Potential: There is ongoing research into the compound's anticancer properties, exploring its mechanisms and efficacy against various cancer cell lines.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study on Nematodes

A study conducted by researchers investigated the nematicidal activity of various electron-deficient alkynes, including this compound. The results indicated that this compound significantly affected nematode viability, with observed symptoms resembling those caused by silencing V-ATPase genes in Caenorhabditis elegans larvae, suggesting a critical role for V-ATPase in nematode osmoregulation and detoxification .

Antimicrobial Research

Another study explored the antimicrobial properties of this compound against various bacterial strains. While specific results were not detailed in the available literature, the compound's potential as an antimicrobial agent is under investigation.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods involving phenylacetylene and chlorinated reagents. The compound can undergo various chemical reactions:

Types of Reactions:

- Oxidation: Can yield corresponding carboxylic acids or ketones.

- Reduction: Typically produces alcohols or alkanes.

- Substitution: The chloro group can be replaced with nucleophiles like amines or thiols.

Common Reagents:

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |

| Substitution | Sodium azide (NaN₃), Potassium thiocyanate (KSCN) |

Propriétés

IUPAC Name |

1-chloro-4-phenylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOISFBPSVUIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451657 | |

| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176648-09-2 | |

| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.